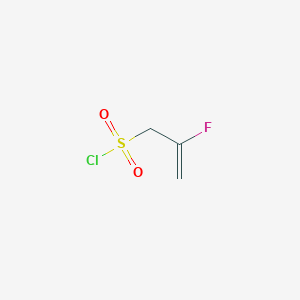
3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of tetrahydroquinazoline, which is a type of heterocyclic compound. Tetrahydroquinazolines are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains several functional groups, including a tetrahydroquinazoline ring, a thioxo group, a carboxamide group, and a cyclohexenyl group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be predicted based on the types of functional groups present in the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives are synthesized through various methods involving key intermediates like cyclohexanone and benzylidenemalononitrile. The synthesis processes explore the reactivity of these intermediates towards different reagents, leading to the formation of compounds with potential antimicrobial activity (Elkholy & Morsy, 2006). Similarly, studies have developed methods for synthesizing quinazoline derivatives that demonstrate significant antibacterial activities, suggesting their potential utility in addressing various bacterial infections (Desai, Shihora, & Moradia, 2007; Patel & Patel, 2010).
Biological Activities
The antimicrobial and antifungal activities of quinazoline derivatives have been a significant focus of research. These compounds have been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Furthermore, the exploration of quinazoline-based derivatives as dual inhibitors for tyrosine kinases in cancer therapy highlights the compound's significance in medicinal chemistry and oncology (Riadi et al., 2021).
Potential for Cancer Treatment
Quinazoline derivatives have been investigated for their antiproliferative activities against cancer cell lines. Research has shown that certain quinazoline compounds exhibit inhibitory activities against enzymes like VEGFR-2 and EGFR tyrosine kinases, which are crucial targets in cancer therapy (Riadi et al., 2021). This suggests their potential as effective anti-cancer agents, offering new avenues for the development of cancer treatments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(cyclohex-1-en-1-yl)ethyl)-4-oxo-N-phenethyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate followed by reduction of the resulting thioamide to the corresponding amine and subsequent acylation with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide.", "Starting Materials": [ "2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione", "2-(cyclohex-1-en-1-yl)ethyl isothiocyanate", "N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide" ], "Reaction": [ "Condensation of 2-amino-4-phenethyl-1,2,3,4-tetrahydroquinazoline-3,7-dione with 2-(cyclohex-1-en-1-yl)ethyl isothiocyanate in the presence of a base such as triethylamine or sodium hydride to form the corresponding thioamide.", "Reduction of the thioamide with a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Acylation of the amine with N-phenethyl-7-bromo-4-oxo-1,2,3,4-tetrahydroquinazoline-2-carboxamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to form the final compound." ] } | |
| 403728-33-6 | |
Formule moléculaire |
C25H27N3O2S |
Poids moléculaire |
433.57 |
Nom IUPAC |
3-[2-(cyclohexen-1-yl)ethyl]-4-oxo-N-(2-phenylethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H27N3O2S/c29-23(26-15-13-18-7-3-1-4-8-18)20-11-12-21-22(17-20)27-25(31)28(24(21)30)16-14-19-9-5-2-6-10-19/h1,3-4,7-9,11-12,17H,2,5-6,10,13-16H2,(H,26,29)(H,27,31) |
Clé InChI |
ARSAXROEUIKNGF-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)NCCC4=CC=CC=C4)NC2=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


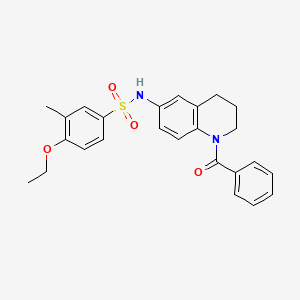
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)
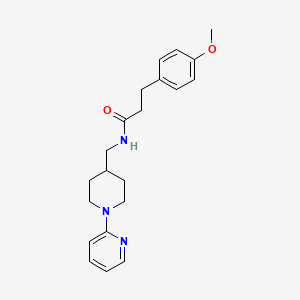
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)
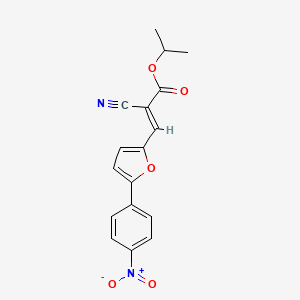
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![1-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2776699.png)

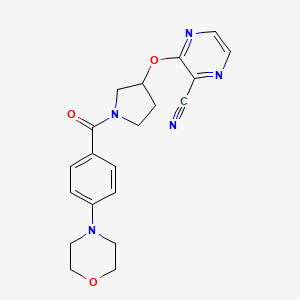
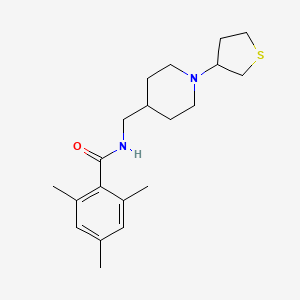
![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2776707.png)
